molecular formula C30H34N2O6 B12138259 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12138259
M. Wt: 518.6 g/mol
InChI Key: CDUHJKIVFVKBQE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxybenzoic acid
  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside

Uniqueness

What sets 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H34N2O6

Molecular Weight

518.6 g/mol

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H34N2O6/c1-19(2)20-8-10-21(11-9-20)26-25(27(33)24-18-22-6-4-7-23(36-3)29(22)38-24)28(34)30(35)32(26)13-5-12-31-14-16-37-17-15-31/h4,6-11,18-19,26,34H,5,12-17H2,1-3H3

InChI Key

CDUHJKIVFVKBQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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